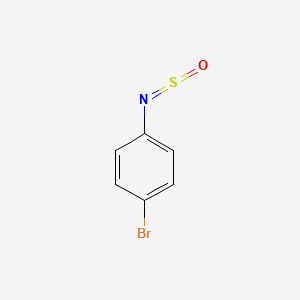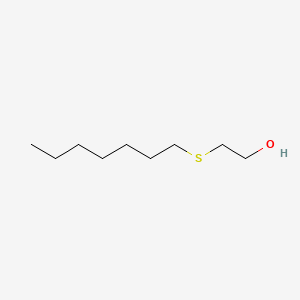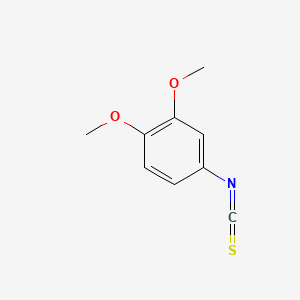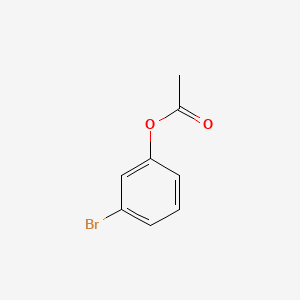
5-(4-アミノフェニル)-1,3,4-オキサジアゾール-2-オール
概要
説明
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains an oxadiazole ring fused with an aminophenyl group
科学的研究の応用
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity . They may work by perturbing the bacterial cell membrane and interacting with intracellular targets
Biochemical Pathways
Similar compounds have been found to be substrates for enzymes like alkaline phosphatase . This suggests that the compound could potentially affect pathways involving these enzymes. More research is needed to identify the exact biochemical pathways affected by this compound.
Pharmacokinetics
A theoretical characterization of pharmacokinetics and pharmacodynamics against protein targets has been suggested for similar compounds
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may have a bactericidal or bacteriostatic effect
Action Environment
Similar compounds have been used in various environments, including in the treatment of infectious diseases The compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-aminobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aminophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.
類似化合物との比較
Similar Compounds
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
5-(4-Aminophenyl)-2-arylamino-1,3,4-thiadiazoles: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is unique due to its specific combination of an oxadiazole ring and an aminophenyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEUOVMKEQAHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299454 | |
| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-47-1 | |
| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)









![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)

